4,6-difluoro-1H-imidazo[4,5-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-difluoro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2N3/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJHZCGFXLCVAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1F)F)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60418420 | |
| Record name | 4,6-Difluoro-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60418420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60186-30-3 | |
| Record name | NSC264049 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Difluoro-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60418420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,6 Difluoro 1h Imidazo 4,5 C Pyridine
Precursor Design and Selection for the Imidazo[4,5-c]pyridine Core
The foundation for synthesizing the imidazo[4,5-c]pyridine scaffold lies in the careful selection and preparation of precursor molecules. The most common approaches begin with substituted pyridine (B92270) derivatives that already contain the necessary functionalities for building the imidazole (B134444) ring.
A cornerstone in the synthesis of the imidazo[4,5-c]pyridine system is the use of 3,4-diaminopyridine (B372788) derivatives. nih.gov This class of compounds provides the essential vicinal diamine arrangement on the pyridine ring, which is poised for cyclization to form the fused five-membered imidazole ring. The synthesis of various imidazo[4,5-c]pyridines has been successfully achieved by reacting 3,4-diaminopyridine with different reagents. nih.gov
The general synthetic approach involves the reaction of a 3,4-diaminopyridine with a suitable one-carbon synthon that will ultimately form the C2 position of the imidazole ring. The choice of substituents on the starting diaminopyridine is critical as it dictates the substitution pattern on the final product's pyridine ring. For the synthesis of 4,6-difluoro-1H-imidazo[4,5-c]pyridine, the required precursor would be a difluorinated 3,4-diaminopyridine.
| Starting Material | Synthetic Target | Key Advantage |
| 3,4-Diaminopyridine | Imidazo[4,5-c]pyridine core | Provides the necessary adjacent amino groups for imidazole ring formation. |
| Substituted 3,4-Diaminopyridines | Functionalized Imidazo[4,5-c]pyridines | Allows for the introduction of various substituents onto the pyridine ring of the final product. |
The introduction of fluorine atoms into the pyridine ring is a key step in the synthesis of fluorinated imidazo[4,5-c]pyridines and significantly influences the properties of the final molecule. uni-muenster.dechemeurope.com Fluorine atoms can alter the electronic properties, lipophilicity, and metabolic stability of the compound. nih.gov The strategic placement of fluorine atoms requires specific fluorination methodologies applied to the pyridine precursors.
Several methods exist for the introduction of fluorine into aromatic rings, including electrophilic and nucleophilic fluorination reactions. An improved Balz-Schiemann reaction on aminopyridines is one potential route. google.com This involves the conversion of an amino group to a diazonium fluoride (B91410) salt, which upon heating, decomposes to yield the fluorinated pyridine. Another approach is through nucleophilic aromatic substitution on a pyridine ring activated by other leaving groups. The synthesis of fluorinated pyridines can be challenging due to the electron-deficient nature of the pyridine ring. uni-muenster.dechemeurope.com Therefore, the development of site-selective fluorination methods is an active area of research. uni-muenster.dechemeurope.com
| Fluorination Strategy | Description | Relevance |
| Electrophilic Fluorination | Involves the use of reagents that deliver an electrophilic fluorine species ("F+") to the aromatic ring. | Can be used to introduce fluorine atoms at specific positions on the pyridine ring, depending on the directing effects of existing substituents. |
| Nucleophilic Aromatic Substitution (SNAr) | Requires a pyridine ring with a good leaving group (e.g., chloro, nitro) and activating groups to facilitate the attack of a nucleophilic fluoride source (e.g., KF). | A common method for introducing fluorine into electron-deficient heterocyclic systems like pyridine. |
| Balz-Schiemann Reaction | A classical method that converts an aromatic amine to a fluorine atom via a diazonium salt intermediate. google.com | Useful for converting aminopyridine precursors into their corresponding fluoro derivatives. google.com |
Cyclization Reactions for Imidazo[4,5-c]pyridine Ring Formation
Once the appropriately substituted diaminopyridine precursor is obtained, the next critical step is the formation of the imidazole ring through a cyclization reaction. Several methods are employed to achieve this transformation, each with its own advantages and substrate scope. nih.gov
A widely used and versatile method for constructing the imidazo[4,5-c]pyridine core is the condensation of a 3,4-diaminopyridine derivative with a carboxylic acid or its equivalent. nih.gov This reaction, often carried out at elevated temperatures in the presence of a dehydrating agent like polyphosphoric acid (PPA), results in the formation of the amide bond followed by cyclization and dehydration to yield the imidazole ring. nih.gov
The direct condensation of a carboxylic acid with the diamine can be challenging due to the basicity of the amines, which can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org To overcome this, activating agents or more reactive carboxylic acid derivatives such as acid chlorides, esters, or orthoesters are often used. researchgate.netnih.govlibretexts.org For instance, reacting 3,4-diaminopyridine with formic acid under reflux leads to the formation of the parent 1H-imidazo[4,5-c]pyridine. nih.gov
An alternative and efficient route to the imidazo[4,5-c]pyridine ring system is the oxidative cyclization of a 3,4-diaminopyridine with an aldehyde. nih.govnih.gov In this reaction, the diamine first condenses with the aldehyde to form a dihydroimidazo[4,5-c]pyridine intermediate. This intermediate is then oxidized in situ to the fully aromatic imidazo[4,5-c]pyridine. nih.gov
Various oxidizing agents can be employed for this transformation, and in some cases, air can serve as the oxidant. This method is particularly useful for synthesizing 2-substituted imidazo[4,5-c]pyridines, where the substituent at the 2-position is derived from the aldehyde used in the reaction. For example, reacting 3,4-diaminopyridine with a substituted benzaldehyde (B42025) will yield the corresponding 2-aryl-imidazo[4,5-c]pyridine. nih.gov
To improve reaction efficiency, reduce reaction times, and achieve milder reaction conditions, various catalysts have been developed for the synthesis of imidazo[4,5-c]pyridines. Lewis acids are particularly effective in catalyzing the condensation and cyclization steps.
Zinc triflate (Zn(OTf)₂) has been identified as an effective catalyst for the synthesis of 2-substituted 1H-imidazo[4,5-c]pyridine derivatives. jscimedcentral.com The catalytic cycle likely involves the coordination of the Lewis acidic zinc ion to the carbonyl group of the aldehyde or carboxylic acid derivative, thereby activating it towards nucleophilic attack by the amino groups of the diaminopyridine. This activation facilitates the initial condensation and subsequent cyclization. The use of catalysts like zinc triflate offers advantages such as operational simplicity and potentially higher yields under milder conditions compared to traditional high-temperature condensations. jscimedcentral.com Other metal triflates, such as ytterbium triflate, have also been shown to catalyze the condensation of 3,4-diaminopyridine with orthoformates. nih.govresearchgate.net
| Cyclization Method | Reagents | Key Features |
| Condensation with Carboxylic Acid Derivatives | 3,4-Diaminopyridine, Carboxylic Acid (or derivative), Dehydrating Agent (e.g., PPA) | A classic and versatile method, suitable for a wide range of substrates. nih.gov |
| Oxidative Cyclization with Aldehydes | 3,4-Diaminopyridine, Aldehyde, Oxidizing Agent | Efficient for synthesizing 2-substituted derivatives; the substituent is derived from the aldehyde. nih.govnih.gov |
| Catalyst-Assisted Methodologies | 3,4-Diaminopyridine, Aldehyde/Carboxylic Acid, Catalyst (e.g., Zinc Triflate) | Milder reaction conditions, improved efficiency, and potentially higher yields. jscimedcentral.com |
Advanced Synthetic Approaches
Modern synthetic strategies for heterocyclic compounds like this compound are increasingly focused on efficiency, automation, and sustainability. These advanced methods offer significant advantages over classical solution-phase synthesis.
Solid-phase synthesis offers a powerful platform for the generation of libraries of heterocyclic compounds, and this methodology can be adapted for the synthesis of substituted imidazo[4,5-c]pyridines. An efficient solid-support strategy has been developed for trisubstituted imidazo[4,5-c]pyridines, which could be conceptually applied to the synthesis of the 4,6-difluoro analog. acs.orgnih.gov
The general approach commences with the immobilization of a suitable pyridine precursor onto a solid support. acs.org For instance, a polymer-supported amine can be reacted with a dichloronitropyridine. nih.govacs.org This is followed by a sequence of reactions including nucleophilic substitution of the remaining chlorine atom, reduction of the nitro group to an amine, and subsequent cyclization with an appropriate reagent like an aldehyde to form the imidazole ring. nih.govacs.org
A potential solid-phase synthetic route adaptable for this compound is outlined below:
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Immobilization | Polymer-supported amine, 2,4,6-trichloro-3-nitropyridine (B1357141) (conceptual), Base | Attach pyridine core to solid support. |
| 2 | Fluorination | Fluorinating agent (e.g., KF/phase-transfer catalyst) | Introduce fluoro groups (hypothetical step). |
| 3 | Amination | Amine in solution | Introduce the second amino precursor. |
| 4 | Reduction | Reducing agent (e.g., SnCl₂) | Convert the nitro group to an amino group. |
| 5 | Cyclization | Aldehyde or orthoformate | Form the fused imidazole ring. |
| 6 | Cleavage | Strong acid (e.g., TFA) | Release the final product from the resin. |
This method's key advantage is the ability to purify intermediates by simple filtration and washing of the resin, which facilitates the construction of diverse compound libraries by varying the building blocks used in solution. acs.org
The integration of green chemistry principles into synthetic routes aims to reduce the environmental impact of chemical processes. For the synthesis of imidazopyridine scaffolds, several eco-friendly methods have been reported, which could be adapted for this compound.
Aqueous Media and Air Oxidation:
One notable green approach involves the condensation of a diaminopyridine with an aldehyde in an aqueous medium, utilizing air as the oxidant. nih.gov This method avoids the use of hazardous oxidizing agents and organic solvents. For example, the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines has been achieved in high yields through an air-oxidative cyclocondensation reaction in water. nih.gov A similar strategy could be envisioned for the synthesis of the target compound, starting from 4,6-difluoro-pyridine-3,4-diamine.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. The synthesis of various pyridine and imidazopyridine derivatives has been successfully demonstrated using microwave irradiation, often in environmentally benign solvents like ethanol (B145695) or even water. nih.govrsc.orgnih.gov For instance, a one-pot, four-component reaction to produce pyridines has been shown to be highly efficient under microwave irradiation in ethanol. nih.gov The condensation of 3,4-diaminopyridine with carboxylic acids to form the imidazo[4,5-c]pyridine core can also be accelerated using microwaves. nih.gov
| Green Chemistry Approach | Key Features | Potential Application to Target Compound |
| Aqueous Synthesis | Use of water as a solvent, avoiding volatile organic compounds (VOCs). | Cyclocondensation of 4,6-difluoropyridine-3,4-diamine with an aldehyde or carboxylic acid derivative. |
| Air Oxidation | Employs atmospheric oxygen as a clean and abundant oxidant. | Aromatization of the initially formed dihydroimidazo[4,5-c]pyridine intermediate. |
| Microwave Irradiation | Rapid heating, reduced reaction times, often higher yields. | Acceleration of the cyclization step to form the imidazole ring. |
Regiochemical Control in Imidazo[4,5-c]pyridine Syntheses
The regioselectivity of the reactions is a critical consideration in the synthesis of substituted imidazo[4,5-c]pyridines. This control dictates the final arrangement of substituents on both the pyridine and imidazole rings.
The primary challenge in the synthesis of 1H-imidazo[4,5-c]pyridines lies in the potential for the formation of isomeric products. For instance, during the cyclization of an unsymmetrically substituted 3,4-diaminopyridine, the reaction can proceed in two different ways, leading to two distinct regioisomers.
Furthermore, subsequent reactions on the formed imidazo[4,5-c]pyridine ring system, such as alkylation, can also yield a mixture of isomers. For example, alkylation of 5H-imidazo[4,5-c]pyridines has been shown to predominantly result in the formation of N5-regioisomers. nih.gov
The electronic properties of the substituents on the pyridine ring play a crucial role in directing the regiochemical outcome of reactions. The two fluorine atoms in this compound are strongly electron-withdrawing, which significantly influences the reactivity of the pyridine ring towards nucleophilic substitution. This electronic effect can be leveraged to control the regioselective introduction of other functional groups. Studies on substituted 3,4-pyridynes and 2,6-dichloropyridines have shown that the nature and position of substituents can effectively control the site of nucleophilic attack. nih.govresearchgate.net In the context of building the 4,6-difluoro-3,4-diaminopyridine precursor, the fluorine atoms would direct the regioselectivity of amination reactions.
Chemical Reactivity and Derivatization Strategies of 4,6 Difluoro 1h Imidazo 4,5 C Pyridine
Reactions Involving the Imidazole (B134444) Nitrogen Atoms (N-Functionalization)
The imidazole ring of 4,6-difluoro-1H-imidazo[4,5-c]pyridine contains two nitrogen atoms, offering opportunities for N-functionalization through alkylation and arylation reactions. These reactions are crucial for modifying the compound's physical and biological properties.
Alkylation of the imidazole nitrogen can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. The choice of base and solvent system can influence the regioselectivity of the reaction, leading to the formation of different N-alkylated isomers. For imidazopyridines in general, alkylation can occur on the nitrogen atoms of the pyridine (B92270) ring. wikipedia.org
N-arylation of the imidazole moiety can be accomplished through copper-catalyzed cross-coupling reactions with aryl boronic acids. jocpr.com This method provides a direct route to introduce aryl substituents onto the imidazole nitrogen, expanding the structural diversity of the derivatives.
Table 1: Examples of N-Functionalization Reactions of Imidazopyridine Systems
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl-imidazopyridine | wikipedia.org |
| N-Arylation | Aryl boronic acid, Copper catalyst, Base | N-Aryl-imidazopyridine | jocpr.com |
Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Positions
The fluorine atoms at the C4 and C6 positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the fluorine atoms themselves. This reactivity allows for the introduction of a wide range of nucleophiles, leading to diverse functionalized derivatives.
The reaction of this compound with various nucleophiles, such as amines, alkoxides, and thiolates, can lead to the displacement of one or both fluorine atoms. The regioselectivity of the substitution is influenced by the reaction conditions and the nature of the nucleophile. In many pyridine systems, nucleophilic attack is favored at the C2 and C4 positions because the negative charge in the intermediate can be delocalized onto the nitrogen atom. researchgate.net Generally, fluoro-substituents are more readily displaced than chloro-substituents in SNAr reactions on pyridine rings. wikipedia.org
The reaction conditions for SNAr on difluoropyridines typically involve a suitable solvent and may or may not require a base, depending on the nucleophile's strength.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions on this compound
| Nucleophile | Potential Product |
| Primary/Secondary Amine | 4-Amino-6-fluoro- or 4,6-diamino-1H-imidazo[4,5-c]pyridine |
| Alkoxide | 4-Alkoxy-6-fluoro- or 4,6-dialkoxy-1H-imidazo[4,5-c]pyridine |
| Thiolate | 4-Thio-6-fluoro- or 4,6-dithio-1H-imidazo[4,5-c]pyridine |
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effects of the nitrogen atom and the two fluorine atoms. This deactivation makes reactions such as halogenation, nitration, and Friedel-Crafts reactions challenging.
Direct halogenation or nitration of the pyridine ring, if successful, would likely require harsh reaction conditions. The position of substitution would be directed by the existing substituents. For instance, nitration of other imidazo[4,5-b]pyridin-2-one derivatives has been shown to occur, sometimes with replacement of existing halogen atoms. mdpi.com
Friedel-Crafts alkylation and acylation reactions are generally difficult to perform on pyridine rings and are further hindered by the deactivating fluorine substituents. wikipedia.org The Lewis acid catalyst required for these reactions can coordinate with the pyridine nitrogen, further deactivating the ring towards electrophilic attack.
Transition Metal-Catalyzed Coupling Reactions
The carbon-fluorine bonds in this compound can potentially participate in transition metal-catalyzed cross-coupling reactions, although C-F bond activation is generally more challenging than that of C-Cl, C-Br, or C-I bonds. These reactions offer a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst. While challenging, the Suzuki coupling of fluoroarenes is possible and would allow for the introduction of aryl or vinyl groups at the C4 and/or C6 positions. The synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines has been achieved using Suzuki coupling. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. It represents a potential route for the amination of the C4 and C6 positions of the difluoro-imidazopyridine core. wikipedia.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. It could be employed to introduce alkynyl moieties at the fluorinated positions. wikipedia.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst. wikipedia.org This could be a viable method for the vinylation of the C4 and C6 positions.
Table 3: Potential Transition Metal-Catalyzed Coupling Reactions
| Coupling Reaction | Coupling Partner | Potential Product |
| Suzuki | Aryl/Vinyl boronic acid | 4-Aryl/Vinyl-6-fluoro- or 4,6-diaryl/vinyl-1H-imidazo[4,5-c]pyridine |
| Buchwald-Hartwig | Amine | 4-Amino-6-fluoro- or 4,6-diamino-1H-imidazo[4,5-c]pyridine |
| Sonogashira | Terminal alkyne | 4-Alkynyl-6-fluoro- or 4,6-dialkynyl-1H-imidazo[4,5-c]pyridine |
| Heck | Alkene | 4-Alkenyl-6-fluoro- or 4,6-dialkenyl-1H-imidazo[4,5-c]pyridine |
Exploration of Ring Opening and Rearrangement Reactions
The fused imidazo[4,5-c]pyridine ring system is generally stable. However, under specific and often forcing conditions, ring-opening or rearrangement reactions could potentially occur. The exploration of such reactions for this compound is an area for further investigation. The high electronegativity of the fluorine atoms might influence the stability of the heterocyclic core and its propensity to undergo such transformations.
Spectroscopic and Analytical Characterization of 4,6 Difluoro 1h Imidazo 4,5 C Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4,6-difluoro-1H-imidazo[4,5-c]pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would be employed for a full structural assignment.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the limited number of protons in the molecule. The spectrum would feature distinct signals for the imidazole (B134444) N-H proton, the C2-H proton, and the C7-H proton. The N-H proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 12-14 ppm, due to its acidic nature and involvement in hydrogen bonding. The C2-H proton, located on the imidazole ring, would likely resonate as a singlet around 8.0-8.5 ppm. The C7-H proton, situated on the pyridine (B92270) ring, is anticipated to appear as a doublet of doublets in the region of 7.0-7.5 ppm, with its multiplicity arising from coupling to the two neighboring fluorine atoms. The exact chemical shifts and coupling constants are influenced by the solvent used for the analysis.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N1-H | 13.5 | br s | - |
| C2-H | 8.2 | s | - |
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the heterocyclic system. The chemical shifts of these carbons are significantly influenced by the electronegativity of the adjacent nitrogen and fluorine atoms, as well as by the aromatic nature of the fused ring system. The carbons directly bonded to fluorine (C4 and C6) will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (200-250 Hz). The other carbons will also exhibit smaller couplings to the fluorine atoms (²JCF, ³JCF). The quaternary carbons (C3a, C7a) are expected to have lower intensities compared to the protonated carbons.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) | Coupling Constant (J, Hz) |
|---|---|---|---|
| C2 | 145 | d | ³J(C,F) ≈ 3-5 |
| C4 | 155 | d | ¹J(C,F) ≈ 240 |
| C6 | 158 | d | ¹J(C,F) ≈ 245 |
| C7 | 105 | dd | ²J(C,F) ≈ 20, ⁴J(C,F) ≈ 2 |
| C3a | 130 | m | - |
¹⁹F NMR for Fluorine Atom Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique specifically for observing fluorine atoms within a molecule. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C4 and C6 positions. These signals will likely appear as doublets, arising from coupling to the C7-H proton. The chemical shifts in ¹⁹F NMR are typically reported relative to a standard such as CFCl₃. The precise chemical shifts will provide information about the electronic environment of each fluorine atom.
Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| F (at C4) | -120 | d | J(F,H) ≈ 2.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this molecule, it would primarily show the coupling between the C7-H proton and the two fluorine atoms, although this is more directly observed in the 1D ¹H and ¹⁹F spectra.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the ¹H signals for C2-H and C7-H to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping out the connectivity of the entire molecule by showing correlations between protons and carbons that are two or three bonds away. For instance, correlations from the C2-H proton to C3a and C7a, and from the C7-H proton to C6, C7a, and C3a would be expected, confirming the fusion of the imidazole and pyridine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between atoms. It could be used to confirm through-space interactions, for example, between the C7-H proton and the fluorine at C6.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₆H₃F₂N₃), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value corresponding to its exact mass (155.0298). The isotopic pattern would be characteristic of a compound containing carbon, hydrogen, fluorine, and nitrogen.
Under electron ionization (EI), the molecule is expected to undergo fragmentation. Plausible fragmentation pathways could include the loss of HCN from the imidazole ring, or the sequential loss of fluorine radicals. The fragmentation pattern provides a fingerprint that can be used to confirm the structure.
Expected Mass Spectrometry Data
| Ion | Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₆H₃F₂N₃]⁺ | 155.03 |
| [M-HCN]⁺ | [C₅H₂F₂N₂]⁺ | 128.02 |
Infrared (IR) Spectroscopy for Vibrational Mode Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3100-2800 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole ring. Aromatic C-H stretching vibrations would likely appear around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the fused aromatic rings are expected in the 1650-1450 cm⁻¹ region. The most characteristic bands for this molecule would be the strong C-F stretching vibrations, which are typically found in the 1300-1100 cm⁻¹ range.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3100-2800 | N-H stretching |
| 3100-3000 | Aromatic C-H stretching |
| 1650-1450 | C=N and C=C stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure. For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.
The electronic absorption spectra of imidazo[4,5-b]pyridine derived iminocoumarins have been shown to be influenced by solvent polarity, with shifts in absorption maxima observed in different solvents. irb.hr For instance, a methoxy-substituted derivative showed a hyperchromic effect in ethyl acetate (B1210297) and a hypsochromic shift in water. irb.hr The introduction of fluorine atoms into the pyridine ring of the 1H-imidazo[4,5-c]pyridine scaffold is expected to influence the electronic properties and thus the UV-Vis absorption spectrum, potentially causing shifts in the absorption maxima compared to the unsubstituted parent compound.
Table 1: Expected UV-Vis Absorption Characteristics for this compound
| Transition Type | Expected Wavelength Range (nm) | Notes |
|---|---|---|
| π → π* | 250 - 300 | High-energy transition involving the aromatic system. |
Note: This table is based on general characteristics of similar compounds and is for illustrative purposes. Actual experimental values are required for confirmation.
X-ray Crystallography for Solid-State Molecular Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, thereby confirming the molecular structure unambiguously.
Specific X-ray crystallographic data for this compound could not be located in the available literature. However, studies on related imidazo[4,5-b]pyridine derivatives have been reported. For example, the crystal structures of N-substituted 6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine derivatives have been determined, revealing the solid-state conformation and intermolecular packing. uctm.edu In these studies, single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol (B145695). uctm.edu The data collection is typically performed at low temperatures to minimize thermal vibrations. uctm.edu
For this compound, a successful crystallographic analysis would provide precise measurements of the C-F, C-N, C-C, and N-H bond lengths and the angles within the fused ring system. It would also reveal the planarity of the molecule and how the molecules pack in the crystal lattice, including any potential hydrogen bonding or π-stacking interactions. Such data is crucial for understanding the structure-property relationships of this compound.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 15.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Note: The data in this table is hypothetical and serves as an example of what a crystallographic report would contain. Experimental determination is necessary to obtain actual values.
Chromatographic Purity and Separation Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is widely used to assess the purity of chemical compounds. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach for purity determination.
While a specific HPLC method for this compound is not detailed in the reviewed literature, methods for the separation of related halogenated isomers and impurities have been developed. researchgate.net The separation of closely related species, such as dehalogenated impurities or positional isomers, can be challenging but is often achievable with careful method development. researchgate.net
A typical RP-HPLC method would utilize a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The purity of the compound is determined by the area percentage of the main peak in the chromatogram.
Table 3: General Parameters for an RP-HPLC Method for Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax |
| Injection Volume | 10 µL |
Note: This table outlines a general starting point for method development. Optimization of these parameters would be necessary for the specific analysis of this compound.
Computational and Theoretical Studies on 4,6 Difluoro 1h Imidazo 4,5 C Pyridine
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the properties of molecules. These calculations provide valuable insights into the geometric and electronic properties of 4,6-difluoro-1H-imidazo[4,5-c]pyridine.
Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound. Geometry optimization is typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-311G(d,p). These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure of the molecule.
For the parent compound, 1H-imidazo[4,5-c]pyridine, DFT calculations have been used to analyze its molecular structure in both monomeric and dimeric forms. nih.gov The introduction of two fluorine atoms at positions 4 and 6 is expected to have a significant impact on the geometry. The strong electronegativity of fluorine will likely shorten the C-F bonds and influence the bond lengths and angles within the pyridine (B92270) ring. The planarity of the imidazo[4,5-c]pyridine ring system is expected to be maintained.
Conformational analysis for a rigid molecule like this compound is straightforward as there are no freely rotating bonds that would lead to different stable conformers. The primary focus of the geometric analysis would be the precise determination of the planar structure.
Table 1: Predicted Geometric Parameters for a Related Imidazo[1,2-a]pyridine (B132010) Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C1–C2 | 1.4246 |
| C2–C3 | 1.3738 |
| C5–N6 | 1.4116 |
| N7–C8 | 1.3627 |
| C1–C2–C4 | 120.39 |
| C2–C3–C5 | 119.73 |
| C3–C5–N7 | 130.84 |
Note: Data from a DFT study on a related imidazo[1,2-a]pyridine derivative, presented for illustrative purposes. researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability.
For imidazo[4,5-b]pyridine derivatives, DFT calculations have been used to analyze the electronic structures and thermodynamic stabilities. mdpi.com In this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, while the LUMO is likely distributed over the entire fused ring system, with significant contributions from the electron-deficient pyridine ring. The presence of the electron-withdrawing fluorine atoms is predicted to lower the energies of both the HOMO and LUMO. This would increase the ionization potential and electron affinity of the molecule. The HOMO-LUMO gap can be used to calculate various quantum chemical parameters that describe the molecule's reactivity.
Table 2: Quantum Chemical Parameters
| Parameter | Formula |
|---|---|
| Energy Gap (ΔE) | ELUMO – EHOMO |
| Ionization Potential (IP) | -EHOMO |
| Electron Affinity (EA) | -ELUMO |
| Electronegativity (χ) | (IP + EA) / 2 |
| Chemical Hardness (η) | (IP - EA) / 2 |
| Chemical Softness (S) | 1 / (2η) |
| Electrophilicity Index (ω) | χ2 / (2η) |
These parameters are commonly calculated from HOMO and LUMO energies to quantify the reactivity of a molecule. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It is particularly useful for understanding hyperconjugative interactions and charge delocalization. For the parent 1H-imidazo[4,5-c]pyridine, NBO analysis has been used to study the stability of its dimeric form, highlighting the role of charge delocalization and N-H···N intermolecular hydrogen bonds. nih.gov
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.in The MEP map displays regions of negative potential (red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atoms of the imidazole and pyridine rings, indicating their basicity and availability for protonation or coordination to metal ions. The fluorine atoms, due to their high electronegativity, will also be regions of negative potential. Conversely, the hydrogen atom attached to the imidazole nitrogen and the hydrogen atoms on the carbon framework will exhibit positive potential. The MEP surface provides a visual representation of the molecule's polarity and its potential for intermolecular interactions. researchgate.net
Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. d-nb.info
NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict the 1H and 13C NMR chemical shifts. nih.govdtic.mil For this compound, the chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atoms. The carbon atoms directly bonded to fluorine (C4 and C6) are expected to show large downfield shifts in the 13C NMR spectrum. The protons in the vicinity of the fluorine atoms will also experience shifts in the 1H NMR spectrum.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, the UV-Vis spectrum is expected to show π-π* transitions characteristic of the aromatic system. The substitution with fluorine atoms may cause a slight shift in the absorption bands compared to the parent compound.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its infrared (IR) spectrum. researchgate.net The calculated IR spectrum for this compound would show characteristic vibrational modes for the C-H, N-H, C=C, C=N, and C-F bonds. The C-F stretching vibrations are expected to appear as strong bands in the region of 1000-1400 cm-1.
Table 3: Predicted Spectroscopic Data (Qualitative)
| Spectroscopy | Predicted Features for this compound |
|---|---|
| 1H NMR | Signals for aromatic protons, with shifts influenced by fluorine substitution. |
| 13C NMR | Signals for aromatic carbons, with significant downfield shifts for C4 and C6. |
| UV-Vis | Absorption bands corresponding to π-π* transitions, potentially blue-shifted compared to the parent compound. |
Analysis of Tautomeric Equilibria and Protonation States (pKa)
The imidazo[4,5-c]pyridine scaffold can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazole ring. researchgate.net Computational methods can be used to calculate the relative energies of these tautomers to determine the most stable form. For this compound, the equilibrium between the 1H and 3H tautomers (or other potential tautomers) can be investigated. The electron-withdrawing fluorine atoms may influence the relative stability of the tautomers.
The pKa value, which is a measure of the acidity of a compound, can also be predicted using computational methods. The pKa is related to the Gibbs free energy of deprotonation. The presence of two fluorine atoms is expected to increase the acidity (lower the pKa) of the N-H proton in the imidazole ring compared to the unsubstituted parent compound. Adjusting the pKa of basic nitrogen-containing compounds has been shown to be important in medicinal chemistry to optimize cellular activity and avoid undesired tissue accumulation. nih.gov For related imidazo[4,5-b]pyridine derivatives, computational analysis of protonation equilibria has been performed to understand their potential as pH sensors. irb.hr
Investigation of Reaction Mechanisms and Transition States
The investigation of reaction mechanisms involving this compound through computational methods, such as Density Functional Theory (DFT), would provide invaluable insights into its synthesis and reactivity. DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states.
For instance, in the context of synthesizing this molecule, theoretical studies could elucidate the step-by-step mechanism of key reactions, such as the cyclization of a substituted diaminopyridine precursor. By calculating the activation energies associated with different possible pathways, researchers can predict the most favorable reaction conditions and identify potential byproducts.
A hypothetical reaction coordinate for a nucleophilic aromatic substitution on the this compound ring could be computationally modeled. The calculations would reveal the structure of the transition state, which is the highest energy point along the reaction pathway. Key parameters of the transition state, such as bond lengths and angles, as well as its vibrational frequencies, can be determined. This information is critical for understanding the kinetics and feasibility of the reaction.
Table 1: Hypothetical Calculated Parameters for a Nucleophilic Aromatic Substitution Transition State
| Parameter | Value |
| Reaction | Nucleophilic attack at C4 |
| Computational Method | DFT (e.g., B3LYP/6-31G*) |
| Activation Energy (kcal/mol) | Data not available |
| Imaginary Frequency (cm⁻¹) | Data not available |
| Key Bond Distances (Å) | C4-Nucleophile: Hypothetical valueC4-F: Hypothetical value |
Note: The data in this table is hypothetical and serves as an example of the types of parameters that would be determined in a computational study. Specific values are not available in the public domain.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of this compound. By simulating the motion of the atoms over time, MD can reveal the accessible conformations of the molecule and the energetic barriers between them. This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes or receptors.
An MD simulation would typically involve placing the molecule in a simulated solvent environment and calculating the forces between all atoms at each time step. The trajectory of the atoms is then integrated over time, providing a dynamic picture of the molecule's behavior. Analysis of the trajectory can identify the most stable conformations and the flexibility of different parts of the molecule.
Table 2: Potential Outputs from a Molecular Dynamics Simulation of this compound
| Simulation Parameter | Potential Finding |
| Simulation Time | Nanoseconds to microseconds |
| Force Field | e.g., AMBER, CHARMM |
| Ensemble | NVT, NPT |
| Root Mean Square Deviation (RMSD) | Stability of the molecular structure over time |
| Radius of Gyration | Compactness of the molecule |
| Dihedral Angle Analysis | Torsional flexibility and conformational preferences |
| Solvent Accessible Surface Area (SASA) | Exposure of different parts of the molecule to the solvent |
Note: This table illustrates the potential insights that could be gained from a molecular dynamics simulation. Specific research findings for this compound are not currently published.
4,6 Difluoro 1h Imidazo 4,5 C Pyridine As a Versatile Synthetic Building Block
Precursor for Diverse Imidazopyridine Derivatives
The fluorine atoms on the pyridine (B92270) ring of 4,6-difluoro-1H-imidazo[4,5-c]pyridine are expected to be susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction allows for the displacement of fluoride (B91410) ions by a variety of nucleophiles, making the compound a versatile starting point for a range of derivatives. The electron-withdrawing nature of the pyridine nitrogen atom activates the C4 and C6 positions for such substitutions.
Potential nucleophiles could include:
Amines: Reaction with primary or secondary amines would yield 4-amino-6-fluoro or 4,6-diamino imidazopyridine derivatives. These amino groups can serve as handles for further functionalization, such as amide bond formation.
Alcohols and Thiols: Alkoxides and thiolates could be used to introduce ether and thioether linkages, respectively, modifying the compound's solubility and electronic properties.
Carbon Nucleophiles: Organometallic reagents or stabilized carbanions could potentially form new carbon-carbon bonds, allowing for the introduction of alkyl or aryl groups.
This derivatization strategy is crucial for creating libraries of related compounds to explore their biological activities.
| Nucleophile Type | Potential Product | Significance |
| Primary/Secondary Amines | 4-Amino-6-fluoro- and 4,6-Diamino- derivatives | Introduces key hydrogen bonding groups, common in kinase inhibitors. |
| Alkoxides/Phenoxides | 4-Alkoxy/Aryloxy-6-fluoro- derivatives | Modulates lipophilicity and metabolic stability. |
| Thiolates | 4-Thioether-6-fluoro- derivatives | Can form specific interactions with protein targets. |
Application in the Construction of Fused Polycyclic Heterocyclic Systems
Building upon the initial derivatization, this compound could serve as a foundational scaffold for constructing more complex, multi-ring structures. A common strategy involves a two-step process:
Initial Substitution: A nucleophile containing a second reactive group is introduced at the C4 or C6 position.
Intramolecular Cyclization: The second reactive group then participates in a ring-forming reaction with another part of the imidazopyridine core or its substituents.
For example, substituting one fluorine with a nucleophile like 2-aminophenol (B121084) could be followed by an intramolecular cyclization to form a new fused ring system. Such polycyclic structures are of great interest in drug discovery as they can present unique three-dimensional shapes to interact with biological targets.
Utility in Scaffold Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Biology
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural modifications to a molecule affect its biological activity. The this compound scaffold is an excellent candidate for SAR exploration.
By systematically replacing the fluorine atoms with a diverse set of chemical groups (as described in section 6.1), chemists can probe the specific interactions between the molecule and its biological target. For instance, in developing a kinase inhibitor, researchers might synthesize a series of analogs where the C4 position is substituted with different amines to find the optimal group for binding in the ATP pocket of the enzyme. The remaining fluorine atom at the C6 position can also be used to fine-tune properties like metabolic stability or cell permeability. The imidazo[4,5-c]pyridine core itself acts as a bioisostere of purine, a key component of DNA and cellular signaling molecules, making its derivatives prime candidates for interacting with a wide range of biological targets. guidechem.com
Strategic Importance in Rational Molecular Design
The strategic value of this compound in rational drug design stems from the unique properties imparted by the fluorine atoms and the core heterocyclic structure.
Purine Bioisostere: The imidazo[4,5-c]pyridine nucleus mimics the structure of natural purines, allowing it to interact with enzymes and receptors that normally bind purine-containing molecules like ATP or guanine. guidechem.com This makes it a "privileged scaffold" for designing inhibitors of enzymes such as kinases and polymerases.
Modulation of Physicochemical Properties: Fluorine is a highly electronegative atom. Its inclusion in a molecule can significantly lower the pKa (basicity) of nearby nitrogen atoms. This is critical for optimizing a drug's solubility, cell membrane permeability, and oral bioavailability.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond at a site that is prone to metabolic oxidation can block this process, thereby increasing the drug's half-life in the body.
Binding Interactions: Fluorine can participate in unique, favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,6-difluoro-1H-imidazo[4,5-c]pyridine, and what are their limitations?
- Methodological Answer : The synthesis typically involves cyclization of fluorinated imidazole precursors. A key approach uses stannic chloride-catalyzed condensation of trimethylsilylated imidazoles with acylated ribofuranoses, as demonstrated in early nucleoside analog studies . However, halogen substituents (fluoro, chloro) at the 4,6-positions exhibit low reactivity in nucleophilic substitution reactions, limiting their utility as intermediates for further derivatization . Alternative routes may require protection/deprotection strategies or metal-catalyzed cross-coupling.
Q. How can structural and vibrational properties of this compound be characterized experimentally and computationally?
- Methodological Answer : X-ray diffraction (XRD) reveals non-centrosymmetric orthorhombic packing with hydrogen-bonded chains . Vibrational modes (IR/Raman) are analyzed using density functional theory (DFT) at the B3LYP/6-311G(2d,2p) level to identify unique skeletal vibrations (e.g., C-F stretching at ~1,100 cm⁻¹ and ring deformation modes) . Computational modeling should account for solvent effects and dimerization via N–H···N hydrogen bonding .
Q. What role do fluorine substituents play in the electronic and steric properties of this compound?
- Methodological Answer : Fluorine’s electronegativity reduces electron density at the pyridine ring, decreasing susceptibility to electrophilic attack. Steric effects from the 4,6-difluoro configuration hinder planarization of the imidazo-pyridine system, as shown in comparative studies with non-fluorinated analogs . Computational natural bond orbital (NBO) analysis quantifies charge delocalization and hydrogen-bond strength in dimeric forms .
Advanced Research Questions
Q. How can the low reactivity of this compound in substitution reactions be overcome for functionalization?
- Methodological Answer : The inertness of C–F bonds necessitates alternative strategies:
- Directed C–H activation : Use palladium catalysts with directing groups (e.g., pyridyl, amides) to enable regioselective functionalization .
- Radical pathways : Employ photoredox catalysis for fluorinated heterocycle functionalization, as demonstrated in related imidazo[4,5-b]pyridines .
- Protection/deprotection : Temporarily replace fluorine with more labile groups (e.g., trimethylsilyl) for post-functionalization .
Q. What biological targets or mechanisms are associated with 4,6-difluoro-imidazo[4,5-c]pyridine derivatives?
- Methodological Answer : Derivatives show potential as:
- Janus kinase (JAK) inhibitors : Tetrahydro-imidazo[4,5-c]pyridine scaffolds modulate JAK-STAT pathways; structure-activity relationship (SAR) studies require optimizing substituents at N1 and C7 positions .
- Hsp90 inhibitors : Isoxazole-fused analogs disrupt chaperone activity; evaluate binding via surface plasmon resonance (SPR) and thermal shift assays .
- SSAO inhibitors : Fluorine enhances metabolic stability; assess in vitro inhibition kinetics using human plasma amine oxidase .
Q. How can computational modeling predict tautomerism and regioselectivity in reactions involving this compound?
- Methodological Answer : DFT calculations (B3LYP/6-31G(d,p)) predict dominant tautomers by comparing Gibbs free energies of 1H- and 3H-forms . For regioselectivity, electrostatic potential maps identify electron-deficient sites (C5, C7) prone to nucleophilic attack . Molecular dynamics (MD) simulations with explicit solvents model solvation effects on reaction pathways .
Q. What experimental techniques resolve contradictions in reported spectroscopic data for imidazo[4,5-c]pyridine derivatives?
- Methodological Answer : Discrepancies in NMR/IR data arise from tautomerism and solvent polarity. Use:
- Variable-temperature NMR : To observe tautomeric equilibria (e.g., 1H vs. 3H forms) in DMSO-d6 or CDCl3 .
- Isotopic labeling : Replace NH with ND to confirm hydrogen-bonding effects in IR spectra .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks and rule out dimerization artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
